
4-(4-fluorophenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as "FTY720" or "Fingolimod". FTY720 has been shown to have a variety of effects on the body, including the ability to modulate the immune system and reduce inflammation. In
Wirkmechanismus
FTY720 works by binding to sphingosine-1-phosphate receptors (S1PRs) on the surface of cells. This binding leads to the internalization of the S1PRs and the subsequent downregulation of the receptors on the cell surface. This downregulation leads to the sequestration of lymphocytes in lymph nodes, preventing them from entering the bloodstream and causing inflammation.
Biochemical and Physiological Effects:
FTY720 has a variety of biochemical and physiological effects on the body. It has been shown to modulate the immune system by reducing the number of circulating lymphocytes and preventing their migration to inflamed tissues. FTY720 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
FTY720 has several advantages for use in lab experiments. It is a potent and selective agonist of S1PRs, making it a useful tool for studying the role of these receptors in various biological processes. FTY720 is also relatively easy to synthesize, making it readily available for use in research. However, FTY720 has some limitations as well. It has a short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, FTY720 has been shown to have off-target effects on other receptors, which can complicate its use in experiments.
Zukünftige Richtungen
There are several future directions for research on FTY720. One area of interest is the development of FTY720 analogs that have improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the use of FTY720 in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms underlying the effects of FTY720 on the immune system and inflammation.
Synthesemethoden
FTY720 is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 4-fluorobenzaldehyde with 4-phenoxyaniline to form 4-(4-fluorophenyl)-N-(4-phenoxyphenyl)aniline. This intermediate is then reacted with 2-bromo-3-(1H-pyrrol-1-yl)thiophene to form 4-(4-fluorophenyl)-N-(4-phenoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
FTY720 has been studied for its potential use in treating a variety of diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, FTY720 has been shown to reduce the number of relapses and slow the progression of the disease. In cancer, FTY720 has been shown to have anti-tumor effects by inducing cell death and inhibiting tumor growth. In transplant rejection, FTY720 has been shown to prevent the rejection of transplanted organs by modulating the immune system.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-(4-phenoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FN2O2S/c28-20-10-8-19(9-11-20)24-18-33-26(25(24)30-16-4-5-17-30)27(31)29-21-12-14-23(15-13-21)32-22-6-2-1-3-7-22/h1-18H,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNGZFRMMIAIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C(=CS3)C4=CC=C(C=C4)F)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2900115.png)
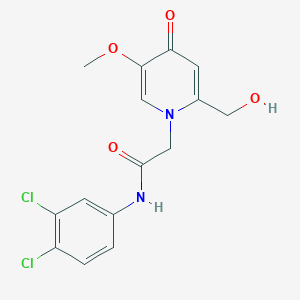
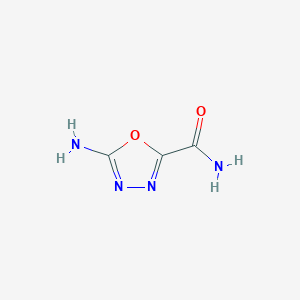

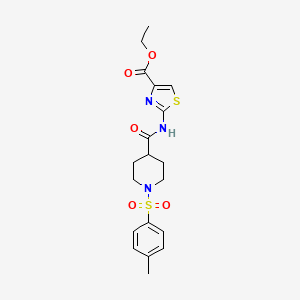

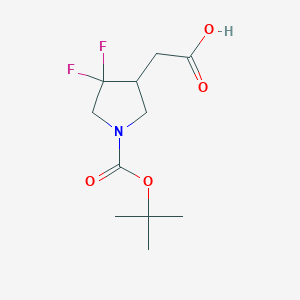
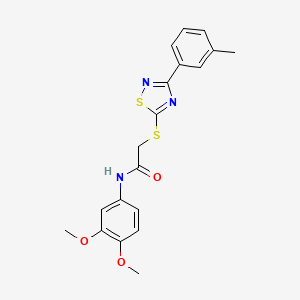
![2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2900127.png)
![6-Hexyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
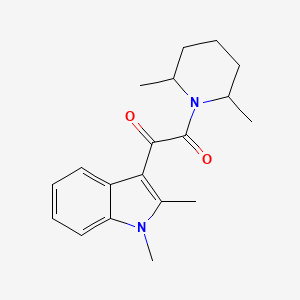
![5-(4-Butoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2900133.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2900134.png)
![N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2900138.png)